molecular formula C10H10N2O2 B8728198 4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one

4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B8728198
M. Wt: 190.20 g/mol
InChI Key: DQZYRKBSXXTUBK-UHFFFAOYSA-N
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Description

4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one is a chemical compound that features both hydroxymethyl and hydroxyphenyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-hydroxybenzaldehyde with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohol derivatives.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the imidazole ring can coordinate with metal ions. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: Similar in having a hydroxyphenyl group but lacks the imidazole ring.

    4-Hydroxyamphetamine: Contains a hydroxyphenyl group but differs in its amine functionality.

Uniqueness

4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of both hydroxymethyl and hydroxyphenyl groups attached to an imidazole ring

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-[5-(hydroxymethyl)-1H-imidazol-2-yl]phenol

InChI

InChI=1S/C10H10N2O2/c13-6-8-5-11-10(12-8)7-1-3-9(14)4-2-7/h1-5,13-14H,6H2,(H,11,12)

InChI Key

DQZYRKBSXXTUBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)CO)O

Origin of Product

United States

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